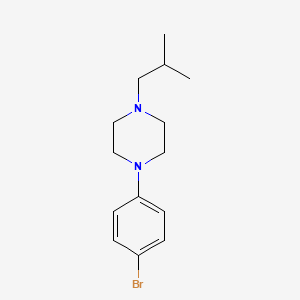

![molecular formula C12H12INO B3149833 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 679788-33-1](/img/structure/B3149833.png)

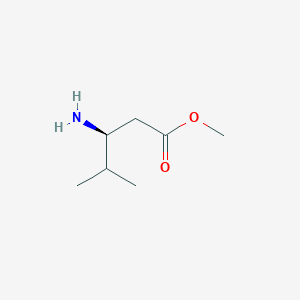

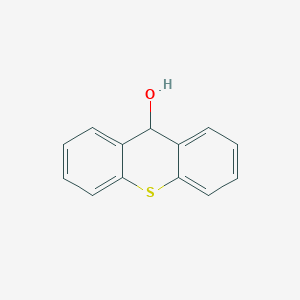

2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of some new (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-ones directly linked to either pyrazole, pyrazoline, pyrazolidine counterparts, or to substituted thio and hydrazono functionalities is described . Six of the newly synthesized compounds were selected by the National Cancer Institute (NCI) to be evaluated for their in vitro antitumor activity .Wissenschaftliche Forschungsanwendungen

Bioactive Heteroaryl-Substituted Compounds

Compounds like 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide, characterized by the presence of furan-2-yl substituents, have shown significant importance in the field of medicinal chemistry. These compounds are part of a broader class of heteroaryl-substituted nucleobases, nucleosides, and their analogues, which have been extensively studied for their bioactive properties. The furan and thiophene moieties, in particular, have been identified as crucial structural units in the design of bioactive molecules. Research has demonstrated that the incorporation of heteroaryl substituents like furan-2-yl into purine and pyrimidine nucleobases and nucleosides can significantly affect their medicinal properties. These modifications have been explored for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The studies highlight the strategic bioisosteric replacement of aryl substituents with heteroaryl ones to optimize activity and selectivity of the compounds (Ostrowski, 2022).

Iodide Polytypism and Its Implications

Another aspect of scientific research that indirectly relates to compounds such as this compound involves the study of polytypism in materials like lead iodide. Polytypism refers to the phenomenon where a material can exist in several structural forms (polytypes) due to different ways of stacking atomic layers. Understanding the polytypism of iodides, such as lead iodide, is crucial for both fundamental research and technological applications, including photovoltaic cells and detectors. The detailed examination of polytypism contributes to the knowledge of how iodides can form various structural arrangements, impacting their electronic properties and utility in various applications. Although this research primarily focuses on lead iodide, the methodologies and insights gained can be applicable to the broader field of iodide-containing compounds, including organic iodides (Beckmann, 2010).

Valorization of Furan Derivatives

The valorization of furan derivatives, including the conversion of biomass to furan-based chemicals, represents a significant area of research with environmental and industrial implications. Furan derivatives, obtained from renewable resources, are pivotal in the development of sustainable chemicals, polymers, and fuels. Studies have highlighted the synthesis and application potential of furan compounds derived from plant biomass, such as 5-hydroxymethylfurfural (HMF) and its derivatives. These furan derivatives serve as platform chemicals for producing a wide range of materials, including new generations of polymers and functional materials, demonstrating the importance of furan-containing compounds like this compound in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Eigenschaften

IUPAC Name |

2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO.HI/c1-13-9-3-2-5-11(13)7-8-12-6-4-10-14-12;/h2-10H,1H3;1H/q+1;/p-1/b8-7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJVOUJFXDASNG-USRGLUTNSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=CO2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=CO2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

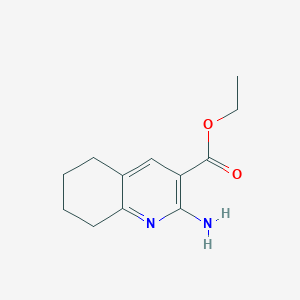

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2-methyl-](/img/structure/B3149801.png)

![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)](/img/structure/B3149825.png)